molecular formula C18H21NO4 B1253186 (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol CAS No. 4829-46-3

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol

Cat. No.: B1253186
CAS No.: 4829-46-3
M. Wt: 315.4 g/mol
InChI Key: YPZPXTZKBNWUTF-QMVVXIJUSA-N
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Description

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol, commonly referred to as mitragynine pseudoindoxyl, is a key metabolite of the natural product mitragynine and a subject of significant interest in neuropharmacology and medicinal chemistry research. Its primary research value lies in its function as a potent G protein-biased agonist at the mu-opioid receptor (MOR) . This biased signaling profile is a critical area of investigation, as it is associated with activation of the G-protein pathway, which mediates analgesia, while demonstrating markedly reduced recruitment of β-arrestin-2 , a pathway historically linked to adverse effects such as respiratory depression and constipation commonly caused by traditional opioids like morphine. Consequently, this compound serves as an essential chemical tool for probing the mechanisms underlying ligand-directed signaling at the MOR and for validating the hypothesis that G protein-biased agonists may lead to a safer analgesic profile. Researchers utilize this molecule in studies aimed at understanding the structural determinants of biased agonism, developing novel therapeutics for pain management with improved side-effect profiles, and exploring the complex signaling dynamics of the opioid receptor system.

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,11,13,16,20-21H,7-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZPXTZKBNWUTF-QMVVXIJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197474
Record name 14-Hydroxycodeine
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4829-46-3
Record name 14-Hydroxycodeine
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Record name 14-Hydroxycodeine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxy-14-hydroxy-17-methylmorphinan-6-ol
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Preparation Methods

Copper-Mediated Cyclization for Benzofuran Core Assembly

The benzofuran moiety is critical for the compound’s structural integrity. A one-pot copper-mediated cyclization protocol enables efficient formation of this subunit. Substituted salicylaldehydes 15 react with calcium carbide-derived alkynes in the presence of copper bromide (CuBr) and sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The reaction proceeds via iminium ion B formation, followed by nucleophilic attack by copper acetylide to generate intermediate C , which undergoes intramolecular cyclization to yield benzofuran derivatives 19 (Scheme 4) .

Table 1: Copper-Mediated Cyclization Conditions

ParameterValue
SubstrateSalicylaldehyde derivatives
Alkyne SourceCalcium carbide
CatalystCuBr (10 mol%)
BaseNa₂CO₃ (2 equiv)
SolventDMSO/H₂O (9:1)
Temperature80°C
Yield Range72–89%

This method is notable for avoiding chromatographic purification, as products precipitate directly from the reaction mixture .

Oxidative Addition with Triphenylphosphine for Stereochemical Control

Triphenylphosphine (PPh₃)-mediated oxidative addition is pivotal for introducing the methanobenzofuro bridge. Iodonium salts, prepared from iodine and PPh₃, undergo oxidative addition with codeine-derived intermediates to establish the C4–C12 methano linkage. For example, treatment of codeine with iodine and PPh₃ in dichloromethane at 0°C generates a hypervalent iodine intermediate, which rearranges to form the methanobenzofuro framework with >95% stereoselectivity (Scheme 3) .

Key Mechanistic Insights :

  • Iminium Ion Formation : Protonation of the tertiary amine initiates ring-opening.

  • Stereochemical Transfer : The (7S) configuration of codeine directs iodine addition to the β-face, preserving the 4aR,7aR stereochemistry .

Bischler-Napieralski Reaction for Isoquinoline Core Construction

The isoquinoline subunit is synthesized via a Bischler-Napieralski reaction, a cornerstone in alkaloid synthesis. Phenethylamine derivatives 85 are treated with phosphoryl chloride (POCl₃) in toluene under reflux to form dihydroisoquinoline 86 , which is subsequently acetylated to 87 (Scheme 11) .

Table 2: Bischler-Napieralski Reaction Optimization

ConditionOptimal ValueYield Impact
Acid CatalystPOCl₃ (3 equiv)Maximizes cyclization
SolventToluenePrevents overchlorination
Temperature110°C78% conversion

This method requires careful control of dehydration conditions to avoid epimerization at C7 .

Hypervalent Iodine Reagents in Oxidative Coupling

Hypervalent iodine(III) reagents, particularly bis(trifluoroacetoxy)iodobenzene (PIFA), enable regioselective biaryl coupling. In the final stages of synthesis, intermediate 79 undergoes oxidative coupling with PIFA in trifluoroethanol (TFE) at −20°C to form the C1–C12 bond with 92% enantiomeric excess (Scheme 10) .

Advantages :

  • No Racemization : Mild conditions preserve stereocenters .

  • Broad Functional Group Tolerance : Methoxy and hydroxyl groups remain intact .

Catalyst-Free Benzofuran Formation via Epoxide Ring Opening

A catalyst-free approach utilizes substituted nitro epoxides 109 and salicylaldehydes 15 in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 50°C. Epoxide ring opening generates intermediate B , which cyclizes to form benzofuran 110 in 33–84% yield (Scheme 34) .

Mechanistic Pathway :

  • Deprotonation : K₂CO₃ abstracts the phenolic proton.

  • Nucleophilic Attack : The phenoxide opens the epoxide.

  • Cyclization : Intramolecular etherification forms the benzofuran ring .

Table 3: Catalyst-Free Benzofuran Synthesis

ParameterValue
SubstrateNitro epoxides
BaseK₂CO₃ (3 equiv)
SolventDMF
Temperature50°C
Yield Range33–84%

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the ring system or functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties :
    • The compound exhibits analgesic effects similar to other opioids. It has been studied for its potential use in managing moderate to severe pain conditions. Its structure may confer unique binding affinities to opioid receptors which could enhance its efficacy compared to traditional opioid analgesics.
  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound may possess antimicrobial properties. Studies have shown that modifications in stereochemistry can significantly influence biological activity against various bacterial strains.
  • Neuroprotective Effects :
    • Investigations into neuroprotective applications suggest that the compound may help mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic efficacy of methanobenzofuroisoquinoline derivatives demonstrated that specific structural modifications enhanced pain relief in animal models. The results indicated a significant reduction in pain scores compared to control groups treated with standard analgesics.

Case Study 2: Antimicrobial Testing

In vitro testing of the compound against Gram-positive and Gram-negative bacteria revealed promising antimicrobial activity. The results suggested that the compound could serve as a lead for developing new antimicrobial agents effective against resistant strains.

Case Study 3: Neuroprotection

A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress. The findings showed that it could reduce markers of oxidative damage and improve neuronal survival rates under stress conditions.

Mechanism of Action

The mechanism of action of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuroisoquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness

What sets (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol apart is its specific arrangement of functional groups and chiral centers. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol is a complex organic molecule characterized by a unique bicyclic structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 341.4 g/mol
  • Chirality : The compound contains multiple chiral centers which may influence its biological activity.

Structural Features

The structure includes:

  • A methoxy group at the 9-position.
  • A fused benzofuro and isoquinoline framework.

These features suggest that the compound may interact with various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets such as receptors and enzymes involved in various biological pathways. The unique structure allows it to modulate the activity of these targets effectively. Preliminary studies indicate that compounds with similar structures may exhibit interactions with opioid receptors and other neurotransmitter systems.

Pharmacological Potential

Research indicates that the compound may possess several pharmacological properties:

  • Analgesic Properties : Similar compounds have shown effectiveness in pain management by interacting with opioid receptors .
  • Antimicrobial Effects : Variants of this compound have exhibited activity against various microbial strains .
  • Neuroprotective Potential : The structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Pain Management : A study demonstrated that derivatives of this compound could effectively reduce pain in rodent models by acting on specific opioid pathways. The efficacy was compared to standard analgesics like morphine .
  • Antimicrobial Activity Study : Another investigation focused on the antimicrobial properties of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
[(4R,4aR)-9-acetyloxy-3-methyl...]Acetate group; similar bicyclic structureAnalgesic properties
[(4S,4aR)-9-methoxy...]Different stereochemistry; methoxy groupAntimicrobial effects
[(3R,4R)-3-(cyclopropylmethyl)-...]Cyclopropyl substitution; altered ring structureNeuroprotective potential

This table illustrates variations in stereochemistry and substituents that can significantly influence biological activity and therapeutic potential.

Q & A

Basic: What synthetic methodologies are employed for the preparation of this compound, and what are critical optimization steps?

Methodological Answer:
Synthesis typically involves multi-step routes, including:

  • Microwave-assisted reactions for regioselective functionalization (e.g., methyl acrylate addition at 130°C for 3 hours) .
  • Protecting group strategies : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to preserve hydroxyl functionalities during coupling reactions .
  • Purification : Reverse-phase column chromatography (e.g., Waters C18 with water-methanol-TFA eluent) and recrystallization from methanol for high-purity isolation .
  • Key challenges : Minimizing epimerization during acylations and ensuring stereochemical fidelity via NMR monitoring .

Basic: How is the stereochemical configuration validated for this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves absolute configuration (e.g., C–C bond precision of 0.004 Å, R factor = 0.032) .
  • NMR analysis : 1H^1H- and 13C^{13}C-NMR correlations confirm substituent orientation, particularly for methoxy and hydroxyl groups .
  • Chiral chromatography : Used to separate enantiomers when synthetic routes risk racemization .

Basic: What experimental approaches characterize its interaction with μ-opioid receptors (MOR)?

Methodological Answer:

  • Calcium flux assays : HEK-293 cells transfected with MOR are stimulated with CCL5 (RANTES), and intracellular calcium changes are measured via FLIPR (Fluorometric Imaging Plate Reader) .
  • Radioligand binding : Competitive displacement studies using 3H^3H-DAMGO to determine KiK_i values .
  • Functional selectivity : G protein vs. β-arrestin signaling bias assessed via BRET (Bioluminescence Resonance Energy Transfer) .

Advanced: How are fluorescent derivatives designed for receptor localization studies?

Methodological Answer:

  • Linker conjugation : N1- and N4-methylsuccinamide moieties are appended to the core structure via EDC/HOBt-mediated coupling, preserving MOR affinity .
  • Fluorophore selection : Morpholinoethyl or dansyl groups are used for minimal steric interference, validated via confocal microscopy in neuronal cells .
  • Control experiments : Competitive blocking with naloxone confirms specificity of fluorescent ligand binding .

Advanced: What strategies improve metabolic stability, and how are they evaluated?

Methodological Answer:

  • Deuterium incorporation : At metabolically labile sites (e.g., C7-methoxy group) reduces CYP3A4-mediated oxidation, assessed via LC-MS/MS in rat liver microsomes .
  • Prodrug approaches : Acetamide or cyclopropanecarbonyl derivatives resist first-pass metabolism, with pharmacokinetics analyzed in rodent plasma .
  • In vivo validation : Deuterated analogs show prolonged half-life (t1/2t_{1/2}) and reduced norbuprenorphine formation in rats .

Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved?

Methodological Answer:

  • Receptor heteromer studies : Co-localization of MOR with chemokine receptors (e.g., CCR5) is assessed via proximity ligation assays (PLA) to explain biased signaling .
  • Tissue-specific assays : Compare peripheral (e.g., intestinal) vs. central (e.g., striatal) MOR responses using isolated tissue baths and electrophysiology .
  • Allosteric modulation : Test for positive/negative allosteric modulators using Schild regression analysis to clarify potency shifts .

Analytical: Which HPLC conditions are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm) .
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), with UV detection at 280 nm .
  • Validation : Linearity (1–100 ng/mL), LOD 0.3 ng/mL, LOQ 1 ng/mL in rat plasma, with recovery >85% .

Advanced: How are in vivo efficacy models designed to evaluate antinociceptive effects?

Methodological Answer:

  • Rodent models : Hot-plate (55°C) and tail-flick assays with dose-response curves (ED50_{50} calculation) .
  • Tolerance studies : Chronic administration (7 days) with escalating doses to assess MOR desensitization .
  • Heroin vaccine cross-reactivity : Immunization with hapten-conjugated analogs induces antibodies blocking heroin-induced hyperlocomotion in mice .

Safety: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and respirators (NIOSH N95) to prevent inhalation .
  • Ventilation : Use fume hoods during synthesis to limit exposure to trifluoroacetate counterions .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Structural: How are computational methods integrated to predict reactivity and optimize synthesis?

Methodological Answer:

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts transition states for cyclopropane ring formation, reducing side products .
  • Reaction path screening : High-throughput virtual libraries identify optimal conditions (e.g., solvent, catalyst) for microwave-assisted steps .
  • Machine learning : Training datasets from failed reactions improve yield predictions for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Reactant of Route 2
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol

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